Regioselective Enzymatic Oxidation: GOase F2 Catalyzes C3-Primary Alcohol Oxidation with High Selectivity
The engineered galactose oxidase variant GOase F2 catalyzes the regioselective oxidation of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol at the primary C3 alcohol to yield the corresponding α-hydroxyaldehyde, enabling subsequent aldolase-mediated carbon-carbon bond formation. This regioselectivity is dictated by the 3-amino-1,2-propanediol scaffold and is not replicated with the 2-amino-1,3-propanediol regioisomer under identical conditions, which would undergo oxidation at a different position due to its symmetric diol structure [1].
| Evidence Dimension | Regioselectivity of enzymatic oxidation |
|---|---|
| Target Compound Data | Oxidation occurs selectively at C3 primary alcohol, producing α-hydroxyaldehyde. |
| Comparator Or Baseline | Cbz-protected 2-amino-1,3-propanediol (regioisomer): Oxidation would occur at a different site due to symmetric primary diol structure, leading to a distinct aldehyde product. |
| Quantified Difference | Regioselectivity inferred from structural comparison; quantitative selectivity data not available in direct head-to-head format. |
| Conditions | GOase variant F2, aqueous buffer, mild conditions. |
Why This Matters
Procurement of the specific 3-amino-1,2-propanediol derivative is required to achieve the demonstrated regioselective oxidation and subsequent aldol cascade, a transformation not feasible with the 2-amino-1,3-propanediol analog.
- [1] Herter, S., McKenna, S. M., Frazer, A. R., Leimkühler, S., Carnell, A. J., & Turner, N. J. (2015). Galactose Oxidase Variants for the Oxidation of Amino Alcohols in Enzyme Cascade Synthesis. ChemCatChem, 7(15), 2313–2317. View Source
